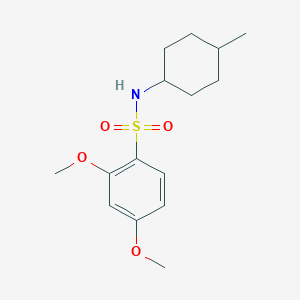
2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIMETHOXY-N~1~-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzenesulfonamide core substituted with methoxy groups and a methylcyclohexyl group.
Preparation Methods
The synthesis of 2,4-DIMETHOXY-N~1~-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of methoxy groups and the attachment of the methylcyclohexyl group to the benzenesulfonamide core. The specific synthetic routes and reaction conditions can vary, but common methods include:
Methoxylation: Introduction of methoxy groups to the benzene ring using reagents such as dimethyl sulfate or methanol in the presence of a base.
Sulfonamidation: Formation of the sulfonamide group by reacting the benzene derivative with sulfonyl chloride in the presence of a base.
Cyclohexylation: Attachment of the methylcyclohexyl group through a Friedel-Crafts alkylation reaction using methylcyclohexyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2,4-DIMETHOXY-N~1~-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-DIMETHOXY-N~1~-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-DIMETHOXY-N~1~-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2,4-DIMETHOXY-N~1~-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:
2,4-DIMETHOXYBENZENESULFONAMIDE: Lacks the methylcyclohexyl group, which may result in different chemical and biological properties.
N~1~-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE: Lacks the methoxy groups, which may affect its reactivity and interactions with biological targets.
2,4-DIMETHOXY-N~1~-(CYCLOHEXYL)-1-BENZENESULFONAMIDE: Similar structure but with a cyclohexyl group instead of a methylcyclohexyl group, which may influence its steric and electronic properties.
The uniqueness of 2,4-DIMETHOXY-N~1~-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C15H23NO4S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C15H23NO4S/c1-11-4-6-12(7-5-11)16-21(17,18)15-9-8-13(19-2)10-14(15)20-3/h8-12,16H,4-7H2,1-3H3 |
InChI Key |
YEWHUDGRLCIGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















